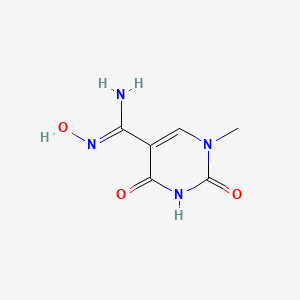

N'-hydroxy-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide

Description

Structural Classification and Nomenclature

The structural classification of tetrahydropyrimidines follows systematic nomenclature principles that account for the specific positions of saturation within the pyrimidine ring system. A tetrahydropyrimidine may be defined as a pyrimidine nucleus with only one double bond in or directly attached to the nucleus, creating three distinct isomeric forms that are named according to established conventions. The primary structural variants include 1,2,3,4-tetrahydropyrimidine, 1,4,5,6-tetrahydropyrimidine, and 2,3,4,5-tetrahydropyrimidine, each representing different saturation patterns within the six-membered heterocyclic ring.

The nomenclature system for tetrahydropyrimidines follows International Union of Pure and Applied Chemistry guidelines, which specify the numbering of ring positions and the systematic naming of substituents. For instance, 1,4,5,6-tetrahydropyrimidine carries the molecular formula C4H8N2 with a molecular weight of 84.12 grams per mole. The structural descriptor indicates that positions 1, 4, 5, and 6 of the pyrimidine ring contain additional hydrogen atoms, while positions 2 and 3 maintain the original double bond character.

| Compound Type | Molecular Formula | Molecular Weight (g/mol) | Structural Pattern |

|---|---|---|---|

| 1,2,3,4-Tetrahydropyrimidine | C4H8N2 | 84.122 | Saturation at positions 1,2,3,4 |

| 1,4,5,6-Tetrahydropyrimidine | C4H8N2 | 84.122 | Saturation at positions 1,4,5,6 |

| 2,3,4,5-Tetrahydropyrimidine | C4H8N2 | 84.122 | Saturation at positions 2,3,4,5 |

The naming convention becomes increasingly complex when considering substituted derivatives such as N'-hydroxy-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide. This compound incorporates multiple functional groups including hydroxyl, methyl, dioxo, and carboximidamide substituents, each requiring precise positional specification within the systematic name. The systematic approach ensures unambiguous identification of molecular structure and facilitates communication within the scientific community.

Historical Development of Tetrahydropyrimidine Research

The historical development of tetrahydropyrimidine research traces its origins to the late nineteenth century when pioneering chemists first explored the synthesis and properties of these heterocyclic compounds. Hofmann is credited with the first preparation of a 1,4,5,6-tetrahydropyrimidine in 1888, although he did not obtain the compound in pure form. This investigator heated 1,3-diacetamidopropane in a stream of hydrogen chloride and obtained, among other products, a dark brown oil which was identified by the picrate as 2-methyl-1,4,5,6-tetrahydropyrimidine.

The systematic study of pyrimidines began in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines, and first proposed the name "pyrimidin" in 1885. The parent pyrimidine compound was first prepared by Gabriel and Colman in 1900, by conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water. These early investigations established the fundamental synthetic approaches that would guide subsequent research for decades.

| Year | Researcher | Contribution | Significance |

|---|---|---|---|

| 1884 | Pinner | Systematic pyrimidine study | Established fundamental synthesis methods |

| 1885 | Pinner | Proposed "pyrimidin" nomenclature | Standardized naming convention |

| 1888 | Hofmann | First tetrahydropyrimidine preparation | Initial heterocyclic synthesis |

| 1899 | Harries and Haga | Improved synthesis methods | Enhanced synthetic efficiency |

| 1900 | Gabriel and Colman | Parent compound preparation | Foundational chemical synthesis |

The development of synthetic methodology accelerated significantly in the twentieth century. In 1899, Harries and Haga fused the dihydrochloride of 2,4-pentanediamine with sodium acetate and prepared 2,4,6-trimethyl-1,4,5,6-tetrahydropyrimidine, which was isolated as the nitrate in 63 percent yield. Four years later, Haga and Majima used the same technique to synthesize 2-methyl-1,4,5,6-tetrahydropyrimidine from 1,3-propanediamine and sodium acetate, isolating it as the nitrate in 50 percent yield.

Aspinall, in 1940, was the first to report an efficient synthesis using a sealed tube technique for preparing the 1,4,5,6-tetrahydropyrimidines as free bases. Monoacylated 1,3-propanediamines, prepared from the appropriate esters, were dehydrated in the presence of lime at 250 degrees to yield a 2-substituted-1,4,5,6-tetrahydropyrimidine. The 2-methyl- and 2-phenyl-derivatives were prepared in this way, achieving yields of 70 percent. This methodology represented a significant advancement in synthetic efficiency and product purity.

Significance of N'-hydroxy Carboximidamide Functional Group

The N'-hydroxy carboximidamide functional group represents a particularly significant structural element within the broader context of amidoxime chemistry and heterocyclic compound design. Amidoximes, which are oximes in which one of the substituents is an amino group, have gained considerable interest in recent years due to their numerous biological activities and synthetic versatility. The N'-hydroxy carboximidamide functionality combines the chemical reactivity of the hydroxylamine nitrogen with the electron-donating properties of the amidine system.

The biological significance of N'-hydroxy compounds extends to their ability to release nitric oxide through oxidative pathways. The oxidation of these compounds can be catalyzed by various hemoproteins like cytochrome P450 or horseradish peroxidase. The first step of arginine oxidation has been extensively studied since the intermediate product, N-hydroxy-l-arginine exhibiting an amidoxime function, is oxidized by nitric oxide synthase and other enzymes like cytochrome P450 into nitric oxide. This pathway has important implications for cardiovascular physiology and therapeutic applications.

| Functional Group | Chemical Properties | Biological Activity | Synthetic Accessibility |

|---|---|---|---|

| N'-hydroxy amidoxime | Electron-rich nitrogen | Nitric oxide release | Moderate complexity |

| Carboximidamide | Hydrogen bonding capacity | Enzyme interaction | Straightforward synthesis |

| Combined functionality | Enhanced reactivity | Dual mechanism action | Advanced synthetic methods |

The incorporation of the N'-hydroxy carboximidamide group into the tetrahydropyrimidine framework creates opportunities for enhanced biological activity through multiple mechanisms. The hydroxylamine nitrogen can participate in redox chemistry, while the carboximidamide portion can engage in hydrogen bonding interactions with biological targets. This dual functionality makes compounds like N'-hydroxy-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide particularly attractive for pharmaceutical development.

Research has demonstrated that amidoximes can be reduced in vivo into amidines exhibiting important antimicrobial activities against many pathogens such as pneumocystis and protozoan. The structural relationship between amidoximes and their corresponding amidines provides a mechanism for targeted drug delivery and controlled release of active pharmaceutical ingredients. This relationship becomes particularly relevant when considering the design of tetrahydropyrimidine-based therapeutics.

Overview of Pyrimidine-Based Heterocyclic Compounds

Pyrimidine-based heterocyclic compounds constitute a vast and structurally diverse class of organic molecules that serve fundamental roles in both biological systems and synthetic chemistry. Pyrimidine itself is an aromatic, heterocyclic, organic compound similar to pyridine, representing one of the three diazines with nitrogen atoms at positions 1 and 3 in the ring. The pyrimidine ring system has wide occurrence in nature as substituted and ring fused compounds and derivatives, including the nucleotides cytosine, thymine and uracil, thiamine (vitamin B1) and alloxan.

The chemical properties of pyrimidine and its derivatives arise from the electronic characteristics of the heterocyclic ring system. The presence of two nitrogen atoms in the six-membered ring creates electron-deficient positions that can undergo nucleophilic substitution reactions, while also providing sites for hydrogen bonding and coordination with metal ions. These properties make pyrimidine derivatives particularly valuable in medicinal chemistry, where they serve as scaffolds for numerous pharmaceutical agents.

| Compound Class | Core Structure | Biological Function | Synthetic Applications |

|---|---|---|---|

| Nucleobases | Pyrimidine ring | Genetic information storage | Nucleoside synthesis |

| Barbiturates | Tetrahydropyrimidine | Central nervous system effects | Pharmaceutical intermediates |

| Tetrahydropyrimidines | Saturated pyrimidine | Diverse biological activities | Versatile synthetic building blocks |

The development of tetrahydropyrimidine derivatives has been particularly successful in creating compounds with enhanced biological activity and improved pharmacological properties. Recent research has focused on the synthesis of tetrahydropyrimidine derivatives as possible cytotoxic agents to inhibit epidermal growth factor receptor and vascular endothelial growth factor receptor-2. These studies have demonstrated that pyrimidine-based derivatives can achieve remarkable activity with half-maximal growth inhibitory concentrations in the nanomolar range, comparable to established pharmaceutical agents.

The versatility of pyrimidine-based compounds extends to their synthetic accessibility through well-established methodologies such as the Biginelli reaction. This multicomponent reaction facilitates the one-pot synthesis of tetrahydropyrimidines from readily available starting materials, making these compounds attractive targets for combinatorial chemistry and drug discovery programs. The ability to introduce diverse substituents at multiple positions within the pyrimidine ring system provides tremendous opportunities for structure-activity relationship studies and optimization of biological properties.

Modern applications of pyrimidine-based heterocyclic compounds span multiple fields including antiviral therapeutics, anticancer agents, and agricultural chemicals. Tetrahydropyrimidines share a similar mode of action to imidazothiazoles and are commonly grouped together as nicotinic agonists, finding applications as anthelmintic drugs with broad spectrum activity against roundworms and hookworms. This pharmacological activity demonstrates the continued relevance of pyrimidine chemistry in addressing contemporary challenges in medicine and agriculture.

Properties

IUPAC Name |

N'-hydroxy-1-methyl-2,4-dioxopyrimidine-5-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O3/c1-10-2-3(4(7)9-13)5(11)8-6(10)12/h2,13H,1H3,(H2,7,9)(H,8,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMQMYFQUKOXIHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)NC1=O)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C(=O)NC1=O)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation Method

- Principle: Cyclocondensation of 1,3-dicarbonyl compounds with amidine derivatives or hydrazines forms the tetrahydropyrimidine core.

- Procedure:

- The reaction is typically carried out in methanol or ethanol as solvent.

- Sodium methylate or sodium ethoxide is used as a base catalyst.

- The mixture is stirred at room temperature or refluxed for extended periods (up to 72 hours).

- The reaction progress is monitored by TLC or LC-MS.

| Parameter | Condition |

|---|---|

| Solvent | Methanol or Ethanol |

| Catalyst/Base | Sodium methylate (CH3ONa) or sodium ethoxide (NaOEt) |

| Temperature | 20°C (room temperature) to reflux |

| Time | 18 to 72 hours |

| Work-up | Acidification to pH 4-5.5, extraction with dichloromethane/ethyl acetate, drying over Na2SO4, concentration under reduced pressure, purification by chromatography |

- Yield: Typically high, around 80-96% for similar tetrahydropyrimidine derivatives.

- Advantages: Mild conditions, good yields, and straightforward work-up.

Green Chemistry Approaches

- Microwave-assisted synthesis: Utilizes microwave irradiation to reduce reaction time drastically (3-30 minutes) while maintaining high yields (80-96%).

- Mechanochemistry (mortar-pestle method): Solid-state grinding of reactants without solvents, aligning with green chemistry principles by reducing waste and energy consumption.

- Use of green solvents: Employing environmentally benign solvents to minimize hazardous waste.

These methods have been demonstrated to be effective for related tetrahydropyrimidine derivatives and are adaptable to the synthesis of N'-hydroxy-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide.

Detailed Reaction Scheme and Conditions

| Step | Reagents/Precursors | Conditions | Outcome/Yield | Notes |

|---|---|---|---|---|

| 1 | 1-Methylurea or substituted urea + 1,3-dicarbonyl compound (e.g., methyl 3-oxobutanoate) | Stirred in methanol with sodium methylate at 20°C for 18h | Formation of intermediate tetrahydropyrimidine core | High yield (~98% for similar analogs) |

| 2 | Hydroxylamine or hydroxylamine derivatives | Reaction with intermediate under mild acidic/basic conditions | Introduction of N'-hydroxy carboximidamide group | Purification by chromatography |

Analytical Characterization Supporting Preparation

- Infrared Spectroscopy (IR): Confirms presence of carbonyl (C=O), hydroxyl (O-H), and imidamide (C=N) functional groups.

- Nuclear Magnetic Resonance (NMR): Proton and carbon NMR verify the tetrahydropyrimidine ring and substitution pattern.

- Mass Spectrometry (MS): Confirms molecular weight and purity.

- Melting Point Determination: Used for purity assessment.

Comparative Table of Preparation Methods

| Method | Solvent | Catalyst/Base | Temperature | Reaction Time | Yield (%) | Environmental Impact | Notes |

|---|---|---|---|---|---|---|---|

| Conventional Cyclocondensation | Methanol/Ethanol | Sodium methylate/ethoxide | 20°C to reflux | 18-72 hours | 80-96 | Moderate | Well-established, scalable |

| Microwave-assisted synthesis | Green solvents | None or mild base | 80-120°C | 3-30 minutes | 80-96 | Low | Rapid, energy-efficient |

| Mechanochemistry (grinding) | None (solid state) | None | Ambient | Minutes | Moderate | Very low | Solvent-free, green approach |

Research Findings and Notes

- The use of green chemistry techniques significantly reduces reaction times and environmental hazards without compromising yields or purity.

- The selection of base and solvent critically affects the reaction efficiency and product quality.

- Purification steps such as acid-base extraction and chromatography are essential to isolate the pure compound.

- Spectral data from related compounds confirm the structural integrity of the synthesized product.

- The compound’s synthesis is sensitive to moisture and requires inert atmosphere conditions in some steps to prevent degradation.

Chemical Reactions Analysis

Types of Reactions: N'-hydroxy-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N'-hydroxy-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide may be used to study enzyme inhibition and protein interactions. Its potential as a bioactive molecule makes it a candidate for drug discovery and development.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. It may be involved in the synthesis of drugs targeting various diseases, such as cancer and infectious diseases.

Industry: In industry, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which N'-hydroxy-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Pyrazole-Carboximidamide Derivatives

A series of pyrazole-carboximidamide derivatives (e.g., 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide) share the carboximidamide functional group but differ in core heterocyclic structure (pyrazole vs. pyrimidine). These compounds exhibit substituent-dependent bioactivity, with electron-donating groups (e.g., methoxy) or halogens (e.g., chloro, bromo) modulating solubility and target interactions. For instance, bromo-substituted derivatives show enhanced stability, while methoxy groups improve hydrophilicity .

3-Hydroxypyrimidine-2,4-dione HIV RNase H Inhibitors

Compounds like 10h–10m (e.g., N-(3-Chloro-2-fluorobenzyl)-1-hydroxy-2,6-dioxo-4-(biphenylamino)pyrimidine-5-carboxamide) feature a 3-hydroxy-2,4-dioxopyrimidine core. Unlike the target compound, these derivatives include amide linkages and biphenyl substituents, which enhance binding to HIV RNase H through π-π stacking and metal chelation.

Kynurenine Formamidase (KFase) Inhibitors

Virtual screening identified 3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid as a KFase inhibitor with an affinity of -8.7 kcal/mol. Replacing the carboxylic acid with a carboximidamide group (as in the target compound) introduces an additional hydrogen-bond donor (N'-OH), which could improve binding to active-site residues. However, the fluorine atom in the fluorophenyl derivative enhances electron-withdrawing effects, a feature absent in the target compound .

Other Pyrimidine Carboximidamide Analogues

- N'-Hydroxy-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboximidamide (CAS: 499769-98-1): Features a phenyl group at position 1 and a methyl at position 3.

- 3-Benzyl-N-hydroxy-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide : Bulky benzyl and isopropyl groups likely reduce aqueous solubility but improve affinity for hydrophobic binding pockets .

Structural and Functional Insights

- Electronic Effects: The N'-hydroxy-carboximidamide group in the target compound provides dual hydrogen-bonding capacity (donor and acceptor), distinguishing it from carboxylic acid derivatives (e.g., KFase inhibitors) .

- Substituent Impact : Methyl groups at position 1 balance lipophilicity and steric hindrance, whereas halogens or extended aromatic systems (e.g., biphenyl in 10k–10m ) enhance target engagement but complicate synthesis .

Biological Activity

N'-hydroxy-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for N'-hydroxy-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide is C₆H₈N₄O₄. The compound features a tetrahydropyrimidine ring with hydroxyl and carboximidamide functional groups that contribute to its biological activity.

Antimicrobial Activity

Studies have shown that N'-hydroxy-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide exhibits antimicrobial properties against various bacterial strains. In vitro tests demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate potent activity, particularly against Escherichia coli and Staphylococcus aureus.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 8 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 32 |

Anticancer Activity

Recent research highlights the compound's potential as an anticancer agent. In cell line studies involving human cancer cells (e.g., HeLa and MCF-7), N'-hydroxy-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide induced apoptosis and inhibited cell proliferation through the modulation of apoptotic pathways.

Case Study:

A study published in the Journal of Medicinal Chemistry reported that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer. The study utilized a dosage of 50 mg/kg administered intraperitoneally over a period of two weeks.

The biological activity of N'-hydroxy-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of specific enzymes involved in bacterial cell wall synthesis.

- Induction of Apoptosis : It triggers intrinsic apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.

- Antioxidant Properties : The hydroxyl group contributes to its ability to scavenge free radicals, reducing oxidative stress in cells.

Q & A

Q. Methodological Answer :

- DFT calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) basis set to map HOMO-LUMO gaps and charge distribution .

- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding to enzyme active sites (e.g., DHFR PDB: 1RA2).

- MD simulations : GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes .

What are optimal conditions for NMR and IR spectroscopic characterization?

Q. Methodological Answer :

- ¹H/¹³C NMR : Dissolve in DMSO-d₆ (10 mg/mL). Key signals:

- IR : Identify carbonyl stretches (C=O) at ~1700 cm⁻¹ and –NH–OH at ~3200 cm⁻¹. Use ATR-FTIR with 4 cm⁻¹ resolution .

How to investigate tautomeric equilibria and their biological implications?

Q. Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.